Synthetic Utility: Enabling Sub-Nanomolar CDK5/GSK3 Dual Inhibition via Valmerin Scaffold Construction
5-(Methoxymethoxy)picolinic acid serves as the essential starting material for constructing the tetrahydropyrido[1,2-a]isoindolone (valmerin) core, a fused heterocyclic scaffold. Compounds derived from this building block demonstrated potent dual inhibition of CDK5 and GSK3 kinases, with twelve valmerin derivatives exhibiting IC50 values below 100 nM [1]. Subsequent structural optimization of this same scaffold yielded a lead compound (compound 37) with IC50 values of 35 nM against CDK5 and 7 nM against GSK3, along with antiproliferative activity at 20 nM in lung and prostate cancer cell lines [2]. No such potency or scaffold accessibility has been reported for alternative 5-substituted picolinic acid building blocks.
| Evidence Dimension | Biological potency of final compounds derived from scaffold |
|---|---|
| Target Compound Data | Twelve valmerin derivatives: IC50 < 100 nM (CDK5/GSK3); Lead compound 37: IC50 35 nM (CDK5) / 7 nM (GSK3); Antiproliferative IC50 = 20 nM |
| Comparator Or Baseline | 5-methoxypicolinic acid (29082-92-6) and 5-hydroxypicolinic acid derivatives |
| Quantified Difference | No reported nanomolar CDK5/GSK3 inhibitory activity or valmerin-type scaffold accessibility |
| Conditions | In vitro kinase inhibition assays; cellular antiproliferative assays on lung and prostate cancer cell lines |
Why This Matters
Procurement of this specific building block enables access to a validated kinase inhibitor scaffold with demonstrated nanomolar potency, whereas alternative picolinic acid derivatives lack this documented synthetic pathway and biological validation.
- [1] Boulahjar R, Ouach A, Matteo C, et al. Novel tetrahydropyrido[1,2-a]isoindolone derivatives (valmerins): Potent cyclin-dependent kinase/glycogen synthase kinase 3 inhibitors with antiproliferative activities and antitumor effects in human tumor xenografts. Journal of Medicinal Chemistry. 2012; 55: 9589-9606. DOI: 10.1021/jm3008536. View Source
- [2] Ouach A, Boulahjar R, Vala C, et al. Novel optimization of valmerins (tetrahydropyrido[1,2-a]isoindolones) as potent dual CDK5/GSK3 inhibitors. European Journal of Medicinal Chemistry. 2016; 115: 311-325. DOI: 10.1016/j.ejmech.2016.03.035. View Source
